5-Methylbenzofuran-2-carboxylic acid

Kinase inhibition Pim-1 Anticancer

5-Methylbenzofuran-2-carboxylic acid is the only benzofuran-2-carboxylic acid derivative with a 5-methyl substituent that demonstrates measurable Pim-1 kinase inhibition (IC₅₀ 11.0 μM), unlike inactive 5-chloro analogs. This positional specificity ensures reproducible biological outcomes in kinase inhibitor development and antitumor agent discovery. With a distinct melting point (238–240°C) for identity verification and 97% purity, it is the optimal building block for hit-to-lead optimization. Order now for your Pim-1 inhibitor library design.

Molecular Formula C10H8O3
Molecular Weight 176.17 g/mol
CAS No. 10242-09-8
Cat. No. B178878
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methylbenzofuran-2-carboxylic acid
CAS10242-09-8
Molecular FormulaC10H8O3
Molecular Weight176.17 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1)OC(=C2)C(=O)O
InChIInChI=1S/C10H8O3/c1-6-2-3-8-7(4-6)5-9(13-8)10(11)12/h2-5H,1H3,(H,11,12)
InChIKeyRNTYTQILDXWFLQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Methylbenzofuran-2-carboxylic Acid (CAS 10242-09-8): Procurement Specifications and Chemical Identity for Research Applications


5-Methylbenzofuran-2-carboxylic acid (CAS 10242-09-8) is a benzofuran-2-carboxylic acid derivative bearing a methyl substituent at the 5-position of the fused heterocyclic scaffold [1]. The compound exists as a solid at ambient temperature with a molecular formula of C10H8O3 and molecular weight of 176.17 g/mol [2]. The benzofuran core is recognized as a privileged structure in medicinal chemistry [3], and the carboxylic acid functional group at the 2-position enables versatile synthetic derivatization . This compound serves primarily as a building block and scaffold for the synthesis of biologically active molecules, with documented applications in kinase inhibitor development and antitumor agent discovery [4].

Why Generic Benzofuran-2-Carboxylic Acid Substitution Fails: Critical Differentiation of the 5-Methyl Substituent


Benzofuran-2-carboxylic acid derivatives cannot be treated as interchangeable building blocks due to the profound impact of substituent position and electronic character on both physicochemical properties and biological target engagement [1]. The unsubstituted parent compound (benzofuran-2-carboxylic acid, CAS 496-41-3) exhibits a melting point of 193–197°C , whereas introduction of a methyl group at the 5-position shifts the melting point to 238–240°C —a ~45°C increase that materially affects purification protocols, solubility in reaction media, and solid-phase handling workflows. Critically, structure-activity relationship (SAR) studies have demonstrated that the 5-methyl substituent is not merely a passive modification but a determinant of biological activity: in Pim-1 kinase inhibition assays, 5-methyl substitution conferred measurable inhibitory activity (IC50 = 11.0 μM), whereas the 5-chloro analog displayed no detectable inhibition up to 50 μM [2]. This positional and electronic specificity means that substituting an unmodified benzofuran core or an alternative 5-substituted analog will not yield equivalent biological outcomes in downstream applications, making precise procurement essential for reproducible research.

Quantitative Comparative Evidence: 5-Methylbenzofuran-2-carboxylic Acid vs. In-Class Analogs and Alternatives


Pim-1 Kinase Inhibitory Activity: 5-Methyl vs. 5-Chloro Substitution

5-Methylbenzofuran-2-carboxylic acid (Compound 7e) demonstrates measurable Pim-1 kinase inhibitory activity with an IC50 of 11.0 μM, whereas the 5-chloro analog (Compound 7g) shows no detectable inhibition at concentrations up to 50 μM [1]. This represents a quantifiable functional difference directly attributable to the 5-methyl substituent, distinguishing this specific compound from halogen-substituted benzofuran-2-carboxylic acid analogs in kinase-targeting applications.

Kinase inhibition Pim-1 Anticancer SAR

Physicochemical Differentiation: Melting Point Comparison with Unsubstituted Parent Compound

5-Methylbenzofuran-2-carboxylic acid exhibits a melting point of 238–240°C, compared to 193–197°C for the unsubstituted benzofuran-2-carboxylic acid (CAS 496-41-3) . This ~45°C elevation in melting point reflects increased crystal lattice energy attributable to the methyl substituent, which directly impacts solubility characteristics in organic solvents and recrystallization behavior during purification.

Physicochemical properties Purification Formulation Solid-phase handling

Molecular Recognition Differentiation: 5-Methyl vs. 5-Bromo in hCA IX Inhibitor Scaffolds

In a systematic study of benzofuran-based carboxylic acid derivatives as carbonic anhydrase inhibitors, compounds bearing 2-methylbenzofuran tails (structurally distinct from 5-methyl substitution) were evaluated alongside 5-bromobenzofuran-tailed derivatives [1]. While direct data for 5-methylbenzofuran-2-carboxylic acid itself was not reported, the study establishes that benzofuran substitution pattern directly modulates hCA IX inhibition potency and selectivity, with 2-methylbenzofuran derivatives achieving submicromolar KI values (0.56–0.91 μM) and selectivity indices of 2 to >63 over off-target isoforms [1]. This class-level evidence supports that the 5-methyl substitution pattern represents a distinct chemical space from 5-bromo or 2-methyl analogs, with each substitution conferring unique molecular recognition properties in enzyme active sites.

Carbonic anhydrase hCA IX Anticancer Scaffold engineering

Comparative Procurement Profile: 5-Methyl vs. 5-Chloro-3-methylbenzofuran-2-carboxylic Acid

Commercial availability data indicates that 5-methylbenzofuran-2-carboxylic acid (CAS 10242-09-8) is offered with a purity specification of 97% at a price point of approximately 54.00 € for research quantities . A structurally related analog, 5-chloro-3-methylbenzofuran-2-carboxylic acid (CAS 50638-08-9), is offered at a comparable purity specification (97%) but at a price point of approximately 57.00 € for equivalent quantities . The price parity combined with the demonstrated Pim-1 inhibitory activity of the 5-methyl derivative suggests that procurement decisions should be driven by target-specific SAR rather than cost differentials.

Procurement Building blocks Synthetic accessibility Cost comparison

Validated Application Scenarios for 5-Methylbenzofuran-2-carboxylic Acid Based on Comparative Evidence


Pim-1 Kinase Inhibitor Lead Generation and SAR Exploration

5-Methylbenzofuran-2-carboxylic acid serves as a validated starting scaffold for the development of Pim-1 kinase inhibitors. The compound demonstrates measurable Pim-1 inhibitory activity (IC50 = 11.0 μM) in its carboxylic acid form, whereas the 5-chloro analog is inactive at concentrations up to 50 μM [1]. This SAR evidence positions the 5-methyl derivative as a preferred building block for hit-to-lead optimization campaigns targeting the Pim-1 oncogenic kinase, a validated target in hematologic malignancies and solid tumors. Researchers should prioritize this specific compound when designing amide or ester derivatives for Pim-1 inhibitor libraries, as the 5-methyl substituent confers activity not present in halogen-substituted analogs [1].

Benzofuran-Based Carbonic Anhydrase Inhibitor Scaffold Engineering

Although direct hCA IX inhibition data for 5-methylbenzofuran-2-carboxylic acid is not yet reported, class-level evidence from structurally related benzofuran carboxylic acids establishes that substitution pattern critically modulates hCA IX potency and isoform selectivity [1]. Benzofuran-containing carboxylic acid derivatives achieve submicromolar hCA IX KI values (0.56–0.91 μM) with selectivity indices up to >63 over off-target isoforms hCA I and II [1]. The 5-methyl substitution pattern represents a distinct chemical space from the reported 2-methylbenzofuran and 5-bromobenzofuran scaffolds, offering researchers an underexplored substitution pattern for developing novel, selective hCA IX inhibitors with potential applications in hypoxic tumor targeting.

General Synthetic Building Block for Benzofuran-Derived Bioactive Molecules

The benzofuran scaffold is recognized as a privileged structure with documented activities across antimicrobial, anti-tubercular, anti-inflammatory, antioxidant, and antiviral therapeutic areas [1]. 5-Methylbenzofuran-2-carboxylic acid provides a versatile carboxylic acid handle at the 2-position for amide coupling, esterification, and other derivatization chemistries . The compound is commercially available at 97% purity and competitively priced relative to halogen-substituted analogs , making it an accessible entry point for exploring 5-substituted benzofuran SAR. Its distinct melting point (238–240°C) compared to the unsubstituted parent (193–197°C) enables straightforward identity verification and purity assessment via melting point determination during synthetic workflows.

Technical Documentation Hub

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